(3S,6R)-6-hydroxy-3-isopropenylheptanoic acid
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Overview
Description
(3S,6R)-6-hydroxy-3-isopropenylheptanoic acid is an optically active form of 6-hydroxy-3-isopropenylheptanoic acid having (3S,6R)-configuration. It is a conjugate acid of a (3S,6R)-6-hydroxy-3-isopropenylheptanoate.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D. This synthesis, from commercially available 4-methylpentanol, allowed the configurational assignment of the natural residue as (2R,3R) and led to a structural revision of perthamides C and D (Sepe et al., 2010).
Microbial Synthesis and Polymer Production
- Research has been conducted on new poly(beta-hydroxyalkanoates) having aromatic groups (PHPhAs) from a microbial origin. These polymers were produced when a beta-oxidation mutant of Pseudomonas putida was cultured with different aromatic fatty acids, including 7-phenylheptanoic acid. The polymers showed potential for use as biodegradable polymers and in biomedical applications (Abraham et al., 2001).
Biological Activity and Inhibition Studies
- Synthesis of analogues of the carboxyl protease inhibitor, pepstatin, from optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta) has been conducted. These analogues were found to be potent inhibitors of pepsin and renin, indicating the compound's significance in biological activity and inhibition studies (Rich et al., 1980).
Chiral Pool and Synthesis of β-Amino Acids
- The compound has been used as a starting material for the synthesis of enantiopure statine and AHPPA from D-glucosamine as a chiral pool. These threo-β-hydroxy-γ-amino acids are significant in biochemical research (Shinozaki et al., 1996).
Production of Chiral Hydroxyalkanoic Acids
- The compound's derivatives have been explored for the efficient production of chiral hydroxyalkanoic acids from bacterial polyhydroxyalkanoates (PHAs). These acids are valuable in various industries, including pharmaceuticals and medical industries (Ren et al., 2005).
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3S,6R)-6-hydroxy-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
NQYDFAGFKCSWGI-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](CC(=O)O)C(=C)C)O |
Canonical SMILES |
CC(CCC(CC(=O)O)C(=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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